molecular formula C22H21ClN6 B606436 BY27 CAS No. 2247236-59-3

BY27

Cat. No. B606436
M. Wt: 404.902
InChI Key: MDRXOFSNECSECW-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BY27 is a selective and orally active BET BD2 inhibitor . It is a member of the bromodomain family, which includes BRD2, BRD3, BRD4, and BRDT, all of which have two tandem bromodomains (BD1 and BD2) .

Scientific Research Applications

  • Friction Stir Welding of Aluminium Alloys :

    • Gupta, Pandey, and Kumar (2018) explored the use of artificial intelligence in modeling and optimizing friction stir welding parameters for dissimilar aluminium alloys. This research is significant in the context of materials engineering and the application of AI in manufacturing processes (Gupta, Pandey, & Kumar, 2018).
  • HLA-B27 and Human Disorders :

    • Hammer et al. (1990) investigated the role of the human class I major histocompatibility allele HLA-B27 in spondyloarthropathies by introducing the B27 and human beta 2-microglobulin genes into rats. This research provides insights into the genetic factors influencing multi-organ system diseases (Hammer et al., 1990).
  • Mobile Phone Radiation and Proteins :

    • Leszczyński et al. (2004) discussed the use of high-throughput screening techniques to study the biological effects of mobile phone radiation, specifically focusing on the case of the hsp27 protein. This research is relevant in the context of understanding the impact of electromagnetic radiation on biological systems (Leszczyński, Nylund, Joenväärä, & Reivinen, 2004).
  • Integration of European Research Area :

    • Tijssen (2008) analyzed the coherence and integration of the European science base, focusing on intra-EU scientific cooperation. This study provides insights into the trends and patterns of scientific collaborations within the EU (Tijssen, 2008).
  • CHARMM Force Field for Nucleic Acids :

    • MacKerell, Banavali, and Foloppe (2000) discussed the CHARMM27 all-atom force field for nucleic acids, which is crucial for simulations in molecular biology and biophysics (MacKerell, Banavali, & Foloppe, 2000).
  • Biobased Product Development :

    • Montgomery (2004) explored the development of biobased products, focusing on the biotechnology byproducts consortium's research on agricultural products and waste management (Montgomery, 2004).

Safety And Hazards

BY27 is intended for research use only, not for human or veterinary use . In case of exposure, appropriate safety measures should be taken, such as rinsing the skin or eyes with water, or moving to fresh air in case of inhalation . It’s important to note that these are general safety measures and the specific toxicity or hazards associated with BY27 are not detailed in the search results.

properties

CAS RN

2247236-59-3

Product Name

BY27

Molecular Formula

C22H21ClN6

Molecular Weight

404.902

IUPAC Name

(6R)-N-(4-Chlorophenyl)-1-methyl-8-(1-methyl-1H-pyrazol-4-yl)-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-amine

InChI

InChI=1S/C22H21ClN6/c1-14-26-27-22-10-8-20(25-18-6-4-17(23)5-7-18)19-11-15(3-9-21(19)29(14)22)16-12-24-28(2)13-16/h3-7,9,11-13,20,25H,8,10H2,1-2H3/t20-/m1/s1

InChI Key

MDRXOFSNECSECW-HXUWFJFHSA-N

SMILES

CN1N=CC(C2=CC=C(N3C(CC[C@H]4NC5=CC=C(Cl)C=C5)=NN=C3C)C4=C2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BY27;  BY-27;  BY 27

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.